molecular formula C18H13Cl2N3O B2901098 N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide CAS No. 2034579-08-1

N-([2,4'-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide

Cat. No.: B2901098
CAS No.: 2034579-08-1
M. Wt: 358.22
InChI Key: GIOAAVGMEOBUJL-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide is a chemical compound that features a bipyridine moiety linked to a dichlorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Bipyridinium salts.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Various substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways . Additionally, the dichlorobenzamide group may interact with proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-3,4-dichlorobenzamide is unique due to the presence of both the bipyridine and dichlorobenzamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3,4-dichloro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O/c19-15-2-1-14(10-16(15)20)18(24)23-11-12-3-8-22-17(9-12)13-4-6-21-7-5-13/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOAAVGMEOBUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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